butyl 10H-phenothiazine-10-carboxylate
Description
Butyl 10H-phenothiazine-10-carboxylate is a phenothiazine derivative characterized by a butyl ester group attached to the nitrogen atom of the phenothiazine core. Phenothiazines are heterocyclic compounds with a sulfur and nitrogen-containing tricyclic structure, widely studied for their diverse applications in pharmaceuticals, materials science, and organic synthesis.
Synthesis: The compound can be synthesized via carboxylation of 10H-phenothiazine followed by esterification with butanol. A related method for tert-butyl 10H-phenothiazine-10-carboxylate involves photocatalytic deoxygenation using iridium-based catalysts and triphenylphosphine in anhydrous dichloromethane .
Applications: Phenothiazine derivatives are explored as histone deacetylase (HDAC) inhibitors, antipsychotics, and photosensitizers. This compound is listed in pharmacological databases as a compound of interest for cholinesterase-related studies .
Properties
Molecular Formula |
C17H17NO2S |
|---|---|
Molecular Weight |
299.4 g/mol |
IUPAC Name |
butyl phenothiazine-10-carboxylate |
InChI |
InChI=1S/C17H17NO2S/c1-2-3-12-20-17(19)18-13-8-4-6-10-15(13)21-16-11-7-5-9-14(16)18/h4-11H,2-3,12H2,1H3 |
InChI Key |
YNOVMVUUQJTZIS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Features
The following table summarizes key structural and molecular properties of butyl 10H-phenothiazine-10-carboxylate and its analogs:
Key Observations :
- Increasing alkyl chain length (methyl → butyl) correlates with higher molecular weight and lipophilicity, which may enhance membrane permeability in biological systems.
Reactivity :
- Ester groups undergo hydrolysis under basic or acidic conditions to yield phenothiazine-10-carboxylic acid. For example, methyl ester (20) in was hydrolyzed to benzoic acid derivative (21) using NaOH in dioxane/water.
- Sulfur in the phenothiazine core is susceptible to oxidation, forming sulfoxides or sulfones, as seen in tert-butyl 10H-phenothiazine-10-carboxylate 5-oxide (11a) .
Physical and Chemical Properties
Notes:
- Data gaps exist for melting points and exact solubility metrics, highlighting a need for experimental characterization.
- The biphenylyl ester’s aromaticity may contribute to UV/Vis absorption properties, useful in photocatalytic applications .
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